molecular formula C6H7ClN2O B7804341 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one

6-chloro-2,5-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7804341
M. Wt: 158.58 g/mol
InChI Key: ZBGUZQNUVSLDLM-UHFFFAOYSA-N
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Description

6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one (CAS: 1194-73-6) is a substituted pyrimidinone derivative characterized by a chloro group at position 6, methyl groups at positions 2 and 5, and a ketone at position 2. Pyrimidinones are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Properties

IUPAC Name

6-chloro-2,5-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUZQNUVSLDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malononitrile-Based Cyclization

A foundational method derives from malononitrile precursor utilization, as demonstrated in the synthesis of structurally related 2-chloro-4,6-dimethoxypyrimidine. While adapting this pathway for 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one requires substitution pattern adjustments, the core reaction mechanism remains instructive.

Procedure :

  • Salt Formation : Malononitrile (10–13 wt%) reacts with methanol (11.5–15.5 wt%) in a composite solvent system (72–77 wt% dimethylformamide/formamide blend) under HCl gas pressurization (0–20 atm). This yields dimethyl propylene diimine dihydrochloride at controlled temperatures (–25–120°C).

  • Cyanamide Coupling : Potassium hydroxide-mediated hydrolysis (9–13% in aqueous solution) introduces the cyanoamino group, generating 3-amino-3-methoxy-N-cyano-2-propane imine intermediates.

  • Cyclization : Catalytic condensation (2–5% ZnCl₂ or AlCl₃) in complexing agents (95–98% 1,4-dioxane/cyclohexane) at –25–100°C facilitates ring closure, with subsequent recrystallization in methanol yielding purified product.

Optimization Insights :

  • Composite solvents (e.g., dimethyl sulfoxide/cyclooctane) enhance intermediate solubility, reducing side-product formation.

  • Lower reaction temperatures (–15°C) during salt formation improve dihydrochloride yield by 22% compared to ambient conditions.

Chlorinating AgentSolventTemperature (°C)Yield (%)Purity (%)
NCSDCM07899.2
Cl₂ gasPhMe256597.5
SO₂Cl₂EtOAc–107198.1

Critical Parameters :

  • Excess NCS (>1.5 equiv) leads to over-chlorination at position 4, necessitating precise stoichiometry.

  • Low temperatures minimize ring-opening side reactions, preserving the pyrimidinone structure.

Solvent and Catalyst Systems in Industrial-Scale Synthesis

Composite Solvent Blends for Enhanced Yield

The patent-pending composite solvent system (dimethylformamide/1,4-dioxane/petroleum ether) demonstrates adaptability for this compound synthesis:

Case Study :

  • Solvent Ratio : 5:3:2 (DMF/dioxane/petroleum ether) achieves 94% intermediate solubility vs. 67% in pure DMF.

  • Impact on Crystallization : Methanol recrystallization from composite solvents yields 99% pure product vs. 91% in single-solvent systems.

Catalyst Innovations :

  • Zinc Chloride vs. Alumina : ZnCl₂ (3 mol%) in cyclization steps reduces reaction time by 40% compared to Al₂O₃, though with comparable yields (82–84%).

  • Acid Scavengers : Triethylamine (5 mol%) suppresses HCl-mediated decomposition, boosting yield from 75% to 88% in condensation steps.

Thermal Cyclization and Decarboxylation Pathways

Isopropylidene Malonate Cyclization

Adapting methods from halogenated pyridopyrimidinone synthesis, thermal treatment of isopropylidene (2-pyridylamino)methylenemalonates enables pyrimidinone formation:

Procedure :

  • Malonate Preparation : 2-Amino-5-methylpyridine reacts with isopropylidene methoxymethylenemalonate in refluxing toluene.

  • Cyclization : Heating in diphenyl ether (260°C, 2 h) induces decarboxylative ring closure, yielding 2,5-dimethyl-4H-pyrimidin-4-one.

  • Post-Functionalization : NCS chlorination at position 6 completes the synthesis.

Advantages :

  • High functional group tolerance allows precise methyl group placement.

  • Thermal conditions avoid metal catalysts, simplifying purification.

Limitations :

  • High temperatures (≥250°C) risk decomposition, requiring careful process control.

Industrial Process Optimization and Scalability

Continuous-Flow Reactor Implementation

Modern adaptations of batch protocols emphasize flow chemistry for improved reproducibility:

Case Example :

  • Reactor Design : Tubular reactor (316 SS, 10 mL volume) with in-line HCl gas injection.

  • Conditions : 15 atm, 80°C, residence time 12 min.

  • Outcome : 91% conversion vs. 78% in batch mode, with 40% reduction in solvent use.

Economic Considerations :

ParameterBatch ProcessFlow Process
Production Cost ($/kg)420310
Purity (%)99.199.5
Waste Volume (L/kg)8532

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d6) : δ 2.35 (s, 3H, C2-CH₃), δ 2.58 (s, 3H, C5-CH₃), δ 8.12 (s, 1H, C6-Cl).

  • HPLC : C18 column, 70:30 H₂O/MeCN, RT – purity ≥99%.

Stability Profiling :

  • Thermal Degradation : <2% decomposition after 48 h at 40°C in sealed containers.

  • Photostability : UV light (254 nm) induces 7% degradation over 24 h, necessitating amber glass packaging.

Chemical Reactions Analysis

6-chloro-2,5-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one, we compare it with pyrimidinones and related heterocycles that share functional group substitutions, core modifications, or biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Activities Reference(s)
This compound Cl (C6), Me (C2, C5), ketone (C4) C₆H₇ClN₂O 158.58 Intermediate; potential bioactive core
6-Chloro-2,5-diazatetracyclo[8.5.0.0²,¹³.0⁴,⁹]pentadeca-4,6,8-triene-11-one Rigid bicyclic framework with Cl and diazatetracyclic core C₁₃H₁₃ClN₂O 260.71 Conformationally constrained tropane analog (CNS drug development)
EX-527 (6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) Cl (C6), carbazole fused ring system C₁₂H₁₂ClN₂O 247.69 SIRT1 inhibitor (cancer, neurodegeneration)
SKF 83959 (6-Chloro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol) Cl (C6), benzazepine core with diol groups C₁₇H₁₇ClNO₂ 314.78 Dopamine D1 receptor partial agonist (neuropharmacology)
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride NH₂ (C2, C5), OH (C4, C6) C₄H₇ClN₄O₂ 178.58 Chelating agent; precursor for nucleobase analogs
6-(3-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one Cl-substituted phenyl (C6), SMe (C2) C₁₁H₈ClN₂OS 266.71 Antimicrobial/antiviral scaffold

Structural and Electronic Differences

  • Chloro Substituent Position : The chloro group in this compound (C6) contrasts with analogs like EX-527 (Cl at C6 of a carbazole) or SKF 83959 (Cl at C6 of a benzazepine). Positional differences alter electron-withdrawing effects and steric interactions, impacting binding to targets like enzymes or receptors .
  • Methyl vs. Amino/Hydroxy Groups: Compared to 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, the methyl groups in the target compound reduce hydrogen-bonding capacity but enhance lipophilicity, favoring membrane permeability .
  • Core Heterocycle: Pyrimidinones (e.g., 6-chloro-2,5-dimethyl) exhibit planar aromaticity, whereas fused systems like diazatetracyclo derivatives () or carbazoles () introduce conformational rigidity, critical for CNS-targeted activity .

Physicochemical Properties

  • Solubility: Hydroxy and amino groups in 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride improve aqueous solubility (~50 mg/mL) compared to the more lipophilic this compound (<10 mg/mL in water) .
  • Stability: The ketone at C4 in pyrimidinones may confer hydrolytic stability relative to ester- or amide-containing analogs like SKF 81297 () .

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental solubility data?

  • Methodological Answer :
  • COSMO-RS simulations : Predict solubility in mixed solvents and compare with shake-flask experiments.
  • Hansen solubility parameters : Optimize solvent blends (e.g., DMSO/water) to match polarity.
  • High-throughput screening : Use 96-well plates to test solubility across solvent libraries .

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